3-Formylphenyl 2-chloro-6-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 2-chloro-6-fluorobenzoate typically involves the esterification of 3-formylphenol with 2-chloro-6-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-Formylphenyl 2-chloro-6-fluorobenzoic acid.
Reduction: 3-Hydroxymethylphenyl 2-chloro-6-fluorobenzoate.
Substitution: 3-Formylphenyl 2-substituted-6-fluorobenzoate.
Scientific Research Applications
3-Formylphenyl 2-chloro-6-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of the formyl, chloro, and fluoro groups can influence its reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-fluoro-3-formylbenzoate
- 3-Chloro-4-fluoro-2-methylbenzoic acid
- 2-Chloro-6-fluoro-3-hydroxybenzonitrile
- 2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride
Uniqueness
3-Formylphenyl 2-chloro-6-fluorobenzoate is unique due to the combination of its formyl, chloro, and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
(3-formylphenyl) 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO3/c15-11-5-2-6-12(16)13(11)14(18)19-10-4-1-3-9(7-10)8-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQORINAUAGPHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC=C2Cl)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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